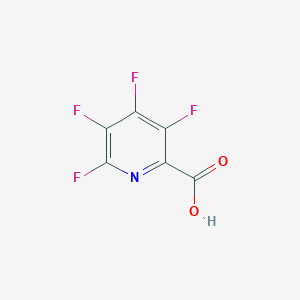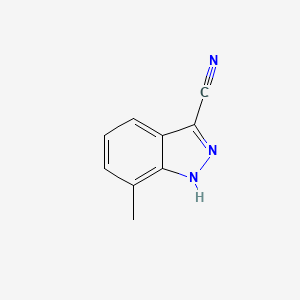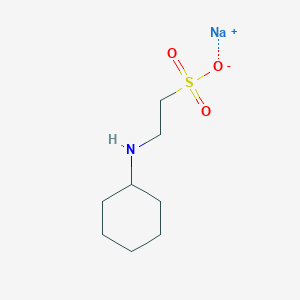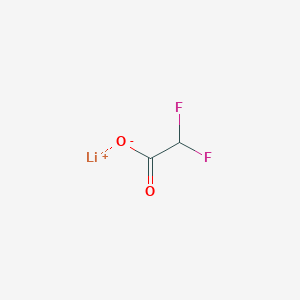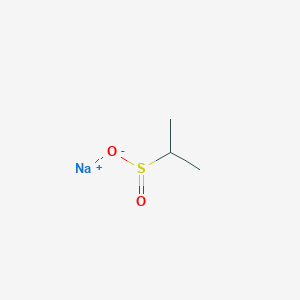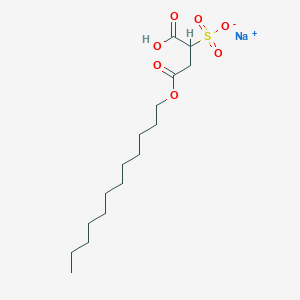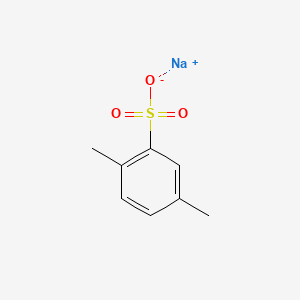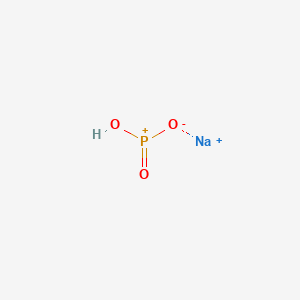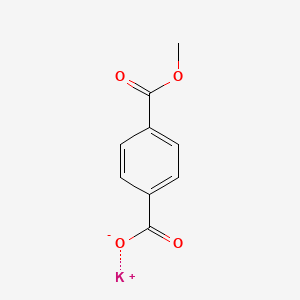
Potassium monomethyl terephthalate
描述
Potassium monomethyl terephthalate is a useful research compound. Its molecular formula is C9H8KO4 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
This compound interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .
Biochemical Pathways
The biochemical pathway affected by this compound involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .
Pharmacokinetics
It facilitates the conversion of PET into a more bioavailable form, DMT .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .
属性
CAS 编号 |
42967-55-5 |
|---|---|
分子式 |
C9H8KO4 |
分子量 |
219.26 g/mol |
IUPAC 名称 |
potassium;4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |
InChI 键 |
XWTBMFFYBMCHBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |
Key on ui other cas no. |
42967-55-5 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
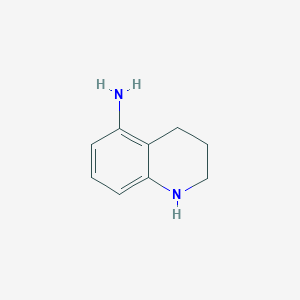
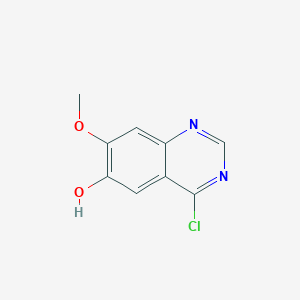
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
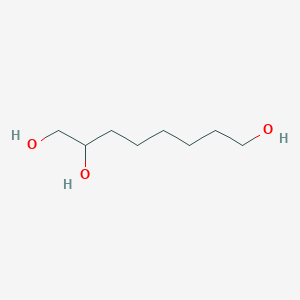
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
